- Ruthenium complex based photosensitizer dyes, United States, , ,
Cas no 93164-73-9 (5-n-Octyl-2,2'-bithiophene)
5-n-Octyl-2,2'-bithiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-octyl-5-thiophen-2-ylthiophene
- SureCN833843
- 5-octyl-(2,2'-bithiophene)
- 5-Octyl-2,2'-bithiophen
- O0383
- 5-n-Octyl-2,2'-bithiophene
- ACMC-20am1s
- CTK8C5821
- octylbithiophene
- 5-Octyl-2,2'-bithiophene
- 5-n-Octyl-2,2-bithiophene
- 5-Octyl-[2,2']bithiophenyl
- ZYEIXHZLTHTEOI-UHFFFAOYSA-N
- 5-Octyl-2,2′-bithiophene (ACI)
- 93164-73-9
- T73077
- DB-104785
- MFCD22581443
- SCHEMBL833843
- DTXSID10719959
-
- MDL: MFCD22581443
- Inchi: 1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3
- InChI Key: ZYEIXHZLTHTEOI-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=C(CCCCCCCC)S2)=CC=C1
Computed Properties
- Exact Mass: 278.11629305g/mol
- Monoisotopic Mass: 278.11629305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5
- XLogP3: 6.9
5-n-Octyl-2,2'-bithiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O273155-50mg |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O273155-100mg |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | O273155-500mg |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 500mg |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0383-1g |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 95.0%(GC) | 1g |
¥765.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0383-5g |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 95.0%(GC) | 5g |
¥2475.0 | 2022-06-10 | |
| abcr | AB474633-1 g |
5-n-Octyl-2,2'-bithiophene, 95%; . |
93164-73-9 | 95% | 1g |
€202.30 | 2023-04-21 | |
| abcr | AB474633-5 g |
5-n-Octyl-2,2'-bithiophene, 95%; . |
93164-73-9 | 95% | 5g |
€612.50 | 2023-04-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O866701-1g |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | ≥97% | 1g |
777.60 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0383-1G |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | >97.0%(GC) | 1g |
¥370.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0383-5G |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | >97.0%(GC) | 5g |
¥1650.00 | 2024-04-15 |
5-n-Octyl-2,2'-bithiophene Production Method
Production Method 1
1.2 10 h, rt
1.3 Reagents: Water
Production Method 2
1.2 Reagents: Potassium hydroxide ; rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Laterally fluorinated liquid crystals containing the 2,2'-bithiophene moiety, Liquid Crystals, 2007, 34(4), 489-506
Production Method 3
1.2 10 min, 0 °C
- Metal carboxyterpyridine (oligo)thienylbutanedionate complexes, oxide semiconductor electrodes photosensitized with them, and dye-sensitized solar cells, Japan, , ,
Production Method 4
- Cobalt-Catalyzed Reductive Alkylation of Heteroaryl Bromides: One-Pot Access to Alkylthiophenes, -furans, -selenophenes, and -pyrroles, European Journal of Organic Chemistry, 2015, 2015(24), 5448-5452
Production Method 5
- Synthesis and photovoltaic properties of two star-shaped molecules involving phenylquinoxaline as core and triphenylamine and thiophene units as arms, Synthetic Metals, 2015, 204, 25-31
Production Method 6
1.2 overnight, -78 °C
1.3 Reagents: Water ; cooled
- Cross-type organic small molecule hole transporting material, its preparation method and application in, China, , ,
Production Method 7
1.2 overnight, rt
1.3 Reagents: Water
- A ruthenium complex with superhigh light-harvesting capacity for dye-sensitized solar cells, Angewandte Chemie, 2006, 45(35), 5822-5825
Production Method 8
1.2 -15 °C; 2 h, rt
1.3 Reagents: Sodium chloride , Water ; rt
- High-Mobility Pyrene-Based Semiconductor for Organic Thin-Film Transistors, ACS Applied Materials & Interfaces, 2013, 5(9), 3855-3860
Production Method 9
1.2 -78 °C; 1 h; 2 h, rt
1.3 Reagents: Methanol ; rt
- Organic semiconductor substance for electronic device, Korea, , ,
Production Method 10
1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
- Extended π-electron conjugated dye-sensitized photoelectric converters with high conversion efficiency for solar cells, World Intellectual Property Organization, , ,
Production Method 11
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; overnight, -78 °C → rt
- Synthesis and Characterization of Mesogenic Compounds Possessing Bithiophene and Benzoxazole Units, Molecular Crystals and Liquid Crystals, 2015, 608(1), 25-37
5-n-Octyl-2,2'-bithiophene Raw materials
- 2-Bromothiophene
- 5-Bromo-2,2-bithiophene 96%
- 1-Iodooctane
- 2,2’-Bithiophene
- 1-Bromooctane
- 1-Octanone, 1-[2,2'-bithiophen]-5-yl-
- Stannane, tributyl(5-octyl-2-thienyl)-
5-n-Octyl-2,2'-bithiophene Preparation Products
5-n-Octyl-2,2'-bithiophene Suppliers
5-n-Octyl-2,2'-bithiophene Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-n-Octyl-2,2'-bithiophene
5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9): A Versatile Compound in Organic Electronics and Material Science
5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9) is a significant compound in the field of organic electronics and material science. This molecule, characterized by its unique chemical structure, has garnered considerable attention due to its exceptional properties and potential applications in various advanced technologies. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 5-n-Octyl-2,2'-bithiophene.
The chemical structure of 5-n-Octyl-2,2'-bithiophene is composed of two thiophene rings connected by a single bond, with an n-octyl group attached to one of the thiophene rings at the 5-position. This structure imparts several advantageous properties to the compound, including high thermal stability, good solubility in organic solvents, and excellent electronic performance. The presence of the n-octyl group enhances the solubility and processability of the molecule, making it highly suitable for use in solution-processable organic electronic devices.
The synthesis of 5-n-Octyl-2,2'-bithiophene can be achieved through various methods. One common approach involves the coupling reaction of 5-bromothiophene-2-carbaldehyde with 1-octanethiol using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling. Another method involves the direct arylation of thiophene with an octyl halide using transition metal catalysts. These synthetic routes have been extensively studied and optimized to ensure high yields and purity of the final product.
In terms of physical properties, 5-n-Octyl-2,2'-bithiophene exhibits a melting point of approximately 80°C and a boiling point around 300°C under reduced pressure. It is highly soluble in common organic solvents such as chloroform, toluene, and tetrahydrofuran (THF), which facilitates its use in solution-based processing techniques. The compound also demonstrates excellent thermal stability, making it suitable for high-temperature applications without significant degradation.
The electronic properties of 5-n-Octyl-2,2'-bithiophene are particularly noteworthy. It has a low bandgap energy (around 1.8 eV), which is crucial for its application in organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). The low bandgap allows for efficient absorption of light across a broad spectrum, enhancing the performance of OPV devices. Additionally, the compound exhibits good charge transport properties, which are essential for the operation of OFETs.
Recent research has focused on optimizing the performance of 5-n-Octyl-2,2'-bithiophene-based devices through various strategies. For instance, studies have explored the use of different dopants to enhance charge carrier mobility and improve device efficiency. Other research efforts have investigated the blending of 5-n-Octyl-2,2'-bithiophene with other conjugated polymers or small molecules to create hybrid materials with tailored properties for specific applications.
In the context of organic photovoltaics (OPVs), 5-n-Octyl-2,2'-bithiophene has shown promising results as an electron donor material. When combined with electron acceptors such as fullerene derivatives (e.g., PCBM), it forms efficient bulk heterojunction solar cells with power conversion efficiencies exceeding 8%. The high solubility and processability of 5-n-Octyl-2,2'-bithiophene enable easy fabrication of thin films using techniques like spin-coating or inkjet printing.
In organic field-effect transistors (OFETs), 5-n-Octyl-2,2'-bithiophene serves as an active layer material due to its excellent charge transport properties. Devices fabricated using this compound have demonstrated high carrier mobilities (up to 0.1 cm2/V·s) and on/off current ratios exceeding 106. These performance metrics are comparable to those achieved with other well-known organic semiconductors such as pentacene and poly(3-hexylthiophene) (P3HT).
Beyond its applications in electronic devices, 5-n-Octyl-2,2'-bithiophene has also been explored for use in other areas such as sensors and luminescent materials. Its ability to form ordered molecular assemblies through π–π stacking interactions makes it suitable for developing sensitive gas sensors or luminescent probes for biological applications.
The versatility and potential of 5-n-Octyl-2,2'-bithiophene have led to ongoing research aimed at expanding its range of applications and improving its performance in existing technologies. For example, recent studies have investigated the use of this compound in flexible electronics and wearable devices due to its mechanical flexibility and robustness under bending conditions.
In conclusion, 5-n-Octyl-2,2'-bithiophene (CAS No. 93164-73-9) is a highly versatile compound with a wide range of applications in organic electronics and material science. Its unique chemical structure endows it with favorable physical and electronic properties that make it an attractive candidate for various advanced technologies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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